molecular formula C7H10OS B8671787 Thiophene, 2-(1-methylethoxy)- CAS No. 37723-48-1

Thiophene, 2-(1-methylethoxy)-

Cat. No. B8671787
Key on ui cas rn: 37723-48-1
M. Wt: 142.22 g/mol
InChI Key: MJNYEJSKSHRONK-UHFFFAOYSA-N
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Patent
US09315495B2

Procedure details

To a mixture of 10 mL anhydrous isopropanol and 5 mL anhydrous tetrahydrofuran under argon at room temperature was added sodium metal (350 mg, 15.22 mmol). The resulting mixture was stirred vigorously at 35° C. until all the sodium metal was consumed (ca. 20 minutes). Copper(I) iodide (386 mg, 2.03 mmol) and 2-iodothiophene (2.13 g, 10.14 mmol) were added and the resulting suspension heated to 90° C. and stirred vigorously for 16 h. After cooling to room temperature, 20 mL of 0.5 M potassium cyanide aqueous solution was added and the resulting mixture stirred for 30 minutes. Organics were extracted with hexanes (2×75 mL), washed with water (3×50 mL) and brine (50 mL), dried over magnesium sulfate, filtered and concentrated. The residue was subjected to chromatography on silica gel (100% hexanes) to give 2-isopropoxythiophene (250 mg, 16%). Used without further characterization.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
2.13 g
Type
reactant
Reaction Step Five
Name
Copper(I) iodide
Quantity
386 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([OH:4])([CH3:3])[CH3:2].[Na].I[C:7]1[S:8][CH:9]=[CH:10][CH:11]=1.[C-]#N.[K+]>[Cu]I.O1CCCC1>[CH:1]([O:4][C:7]1[S:8][CH:9]=[CH:10][CH:11]=1)([CH3:3])[CH3:2] |f:3.4,^1:4|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
350 mg
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
[C-]#N.[K+]
Step Five
Name
Quantity
2.13 g
Type
reactant
Smiles
IC=1SC=CC1
Name
Copper(I) iodide
Quantity
386 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred vigorously for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed (ca. 20 minutes)
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
STIRRING
Type
STIRRING
Details
the resulting mixture stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
Organics were extracted with hexanes (2×75 mL)
WASH
Type
WASH
Details
washed with water (3×50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)OC=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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